molecular formula C27H25ClN2O2 B10863343 10-(4-chlorobenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-chlorobenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10863343
M. Wt: 444.9 g/mol
InChI Key: HANDTTIIHNGZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzodiazepine family. Benzodiazepines are a class of organic compounds characterized by a diazepine ring fused with a benzene ring. They exhibit diverse pharmacological properties, including anxiolytic, sedative, hypnotic, and muscle relaxant effects .

Preparation Methods

Synthetic Routes: One-pot synthetic methods have been developed for benzodiazepines. For instance, a highly efficient approach involves a ppm-level Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes, yielding 1,3-ynones as key intermediates. Subsequent cyclocondensation using Cp2TiCl2/m-phthalic acid/ethanol leads to the desired benzodiazepine in one-pot conditions .

Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Reacts with nucleophiles.

    Common Reagents: Alkali metals, hydrides, and transition metal catalysts.

    Major Products: Various substituted derivatives based on the reaction conditions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Drug Discovery: Serves as a scaffold for designing novel drugs.

Biology and Medicine:

    Neuropharmacology: Benzodiazepines modulate GABA receptors, affecting neurotransmission and exerting anxiolytic and sedative effects.

    Anticonvulsant Properties: Some benzodiazepines are used to manage seizures.

Industry:

    Pharmaceuticals: Benzodiazepines find applications in pharmaceutical formulations.

    Fine Chemicals: Used in the synthesis of fine chemicals.

Mechanism of Action

The compound’s effects primarily result from its interaction with GABA-A receptors in the central nervous system. By enhancing GABAergic neurotransmission, it promotes relaxation, sedation, and anxiolysis.

Comparison with Similar Compounds

While this compound exhibits unique structural features, it shares similarities with other benzodiazepines, such as diazepam , alprazolam , and lorazepam . These compounds differ in substituents and pharmacological profiles.

Remember that this information is based on available literature, and further research may reveal additional insights

Properties

Molecular Formula

C27H25ClN2O2

Molecular Weight

444.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25ClN2O2/c1-32-25-12-5-2-7-20(25)27-26-22(9-6-11-24(26)31)29-21-8-3-4-10-23(21)30(27)17-18-13-15-19(28)16-14-18/h2-5,7-8,10,12-16,27,29H,6,9,11,17H2,1H3

InChI Key

HANDTTIIHNGZHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.